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-(3-Bromophenyl)-
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Executive Summary
The integration of non-natural amino acids into peptide backbones has fundamentally

transformed modern drug discovery, offering a robust solution to the poor pharmacokinetic

properties of native peptides[1]. By introducing an additional methylene carbon into the peptide

backbone, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-

inserted">

-amino acids confer near-absolute resistance to standard proteolytic enzymes[2]. Among these
advanced building blocks,

-(3-bromophenyl)-

-alanine amide (IUPAC: 3-amino-3-(3-bromophenyl)propanamide) emerges as a highly
versatile, bifunctional scaffold. It combines the metabolic stability of a

-amino acid with a halogenated aromatic ring, serving as an ideal anchor for transition-metal-
catalyzed cross-coupling and pharmacophore expansion.
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Molecular Architecture & Physicochemical
Properties
The structural utility of

-(3-bromophenyl)-

-alanine amide is driven by three distinct molecular features:

The

-Carbon Chiral Center: Unlike standard

-amino acids, the side chain is shifted to the

-position. This structural shift alters the Ramachandran dihedral angles (

), allowing the molecule to induce unique secondary structures (foldamers), such as 14-
helices, when oligomerized[3].

The Meta-Bromo Substituent: The bromine atom at the 3-position (meta) of the phenyl ring

serves a dual purpose. Biologically, it can participate in orthogonal halogen bonding with

target protein backbones. Chemically, it acts as a highly reactive handle for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for late-stage

functionalization without disrupting the peptide backbone[4]. The meta-position is specifically

advantageous as it minimizes steric hindrance during cross-coupling compared to ortho-

substitutions.

The Terminal Primary Amide: The amide group neutralizes the C-terminus, mimicking a

natural peptide bond while acting as a robust hydrogen-bond donor and acceptor.

Table 1: Key Physicochemical Parameters
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Parameter Value / Description

IUPAC Name 3-amino-3-(3-bromophenyl)propanamide

Molecular Formula

Molecular Weight 243.10 g/mol

Stereocenters
1 (C

position; exists as (3R) and (3S) enantiomers)

Hydrogen Bond Donors 2 (Primary amine, primary amide)

Hydrogen Bond Acceptors 2 (Amide carbonyl oxygen, amine nitrogen)

Metabolic Profile
Highly resistant to aminopeptidases and

carboxypeptidases

Biocatalytic Synthesis and Kinetic Resolution
Chemical synthesis of enantiopure

-amino acids often requires expensive chiral auxiliaries and heavy-metal catalysts. A highly
efficient, environmentally benign alternative is the biocatalytic hydrolysis of racemic

-aminonitriles[5].

Using the cobalt-dependent nitrile hydratase (Co-NHase) enzyme from Rhodococcus

rhodochrous ATCC BAA-870, the racemic nitrile precursor is enantioselectively hydrated to the

corresponding amide[6].

Mechanistic Causality: The reaction must be strictly buffered at pH 9.0. At physiological pH

(7.0), the primary amine on the

-carbon becomes protonated (

). This positive charge sterically and electrostatically clashes with the active site channels of the
low molecular mass nitrile hydratase (L-NHase), effectively halting catalysis[5][7]. Elevating the
pH ensures the amine remains neutral, enabling efficient substrate docking and
enantioselective hydration.
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Biocatalytic kinetic resolution of β-aminonitriles to β-amino amides.

Protocol 1: Enantioselective Biocatalytic Hydrolysis
This protocol is a self-validating system designed to ensure high enantiomeric excess (ee).

Substrate Preparation: Dissolve 50 mM of racemic 3-amino-3-(3-bromophenyl)propanenitrile

in a minimal volume of methanol (co-solvent to aid solubility).

Enzymatic Conversion: Suspend resting cells of R. rhodochrous ATCC BAA-870 in 50 mM

Tris-HCl buffer, strictly adjusted to pH 9.0. Add the substrate solution to the cell suspension.

Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24–48 hours.

Reaction Quenching & Extraction: Centrifuge the mixture at 10,000 × g for 10 minutes to

pellet the cells. Extract the supernatant with ethyl acetate (3 × 50 mL) to isolate the

unreacted (3R)-nitrile and the (3S)-amide product[5].

Validation & Quality Control (Self-Validation):

Conversion Monitoring: Analyze the organic layer via LC-MS to confirm the mass shift

from the nitrile (m/z ~224) to the amide (m/z ~242).

Enantiomeric Purity: Run the purified product on a Chiralcel OD-H HPLC column

(Hexane/Isopropanol mobile phase) to validate the enantiomeric excess (ee > 95%).

Downstream Application: Pharmacophore
Expansion
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The true value of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-

star-inserted">

-(3-bromophenyl)-

-alanine amide in drug discovery lies in its halogenated ring. The 3-bromo handle allows the

-amino amide to be elaborated into complex biaryl systems via Suzuki-Miyaura cross-coupling,
creating extended pharmacophores that can target deep hydrophobic pockets in G-protein
coupled receptors (GPCRs) or protein-protein interfaces.

β-(3-Bromophenyl)-β-alanine amide
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Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
This protocol utilizes a mixed solvent system to balance the polarity of the

-amino amide with the lipophilicity of standard boronic acids.

Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of

-(3-bromophenyl)-
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-alanine amide, 1.2 eq of the desired aryl boronic acid, and 3.0 eq of potassium carbonate (

).

Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) (

).

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and

(4:1 ratio). Causality: The water is critical to dissolve the

base, which must convert the boronic acid into a reactive, electron-rich boronate complex to
facilitate the transmetalation step with the palladium catalyst.

Reaction: Purge the flask with Argon and heat to 80°C for 12 hours under continuous stirring.

Validation & Quality Control (Self-Validation):

Reaction Completion: Monitor via TLC (Dichloromethane/Methanol 9:1). The

disappearance of the starting bromide spot indicates completion.

Product Integrity: Quench with water, extract with ethyl acetate, and purify via flash

chromatography. Confirm the biaryl formation via

-NMR, specifically looking for the integration of the newly appended aromatic protons and
the preservation of the

-carbon chiral proton signal (~3.5 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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